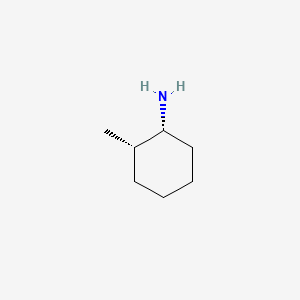

(1R,2S)-2-Methylcyclohexanamine

Description

Significance of Chiral Amines in Modern Chemistry

Chirality is a fundamental property in chemistry and biology, as the different enantiomers of a molecule can exhibit vastly different biological activities. openaccessgovernment.org For instance, one enantiomer of a drug may be therapeutic while the other could be inactive or even harmful. openaccessgovernment.org Chiral amines are crucial building blocks in the synthesis of a significant portion of pharmaceuticals, with estimates suggesting that around 40% of chiral drugs contain a chiral amine core. openaccessgovernment.orgwiley.com They are widely used as intermediates and are essential for producing enantiomerically pure compounds. sigmaaldrich.com Beyond their role as synthons, chiral amines also function as catalysts and resolving agents in asymmetric synthesis, further highlighting their importance. sigmaaldrich.comnih.govlibretexts.org

The Role of (1R,2S)-2-Methylcyclohexanamine in Stereochemical Control

This compound is particularly valued for its application as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation is complete, the auxiliary can be removed and often recovered for reuse. The specific (1R,2S) configuration of this amine provides a defined chiral environment that influences the approach of reagents, leading to high diastereoselectivity in a variety of chemical transformations. nih.gov This control is essential for the synthesis of complex molecules with multiple stereocenters.

The effectiveness of this compound and related chiral amines in directing stereochemistry has been demonstrated in numerous research studies. For example, in the context of N-chiral imine reductions, the stereochemistry of the amine auxiliary plays a crucial role in determining the stereochemical outcome of the product. nih.gov

Overview of Academic Research Trajectories for the Compound

Academic research on this compound and its stereoisomers has focused on several key areas. A primary trajectory has been its use as a chiral building block in the synthesis of more complex molecules. Researchers have explored its incorporation into various synthetic routes to generate enantiomerically pure products.

Another significant area of investigation is its application in asymmetric catalysis. Chiral amines can be used to form chiral catalysts that facilitate a wide range of enantioselective reactions, such as aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. alfachemic.com The development of new catalytic systems that employ chiral amines continues to be an active field of research.

Furthermore, studies have delved into the diastereoselective synthesis of substituted cyclohexanes and related structures, where the inherent chirality of amines like this compound is leveraged to control the formation of multiple stereocenters. beilstein-journals.orgnih.govnih.gov These investigations are crucial for advancing the synthesis of complex natural products and pharmaceutical agents. nih.gov

Chemical and Physical Properties

The distinct properties of this compound are fundamental to its function in chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine |

| CAS Number | 79389-37-0 |

Data sourced from multiple references. chemicalbook.comnih.govachemblock.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79389-37-0 | |

| Record name | 2-Methylcyclohexylamine, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OZI4NZZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Conformational Analysis

Elucidation of Absolute Configuration and Diastereomeric Relationships

The nomenclature (1R,2S)-2-methylcyclohexanamine itself defines the absolute configuration at its two stereocenters. At carbon 1 (the carbon atom bonded to the amino group), the configuration is R, and at carbon 2 (the carbon atom bonded to the methyl group), the configuration is S. This specific arrangement designates it as a cis isomer, where the amino and methyl groups are on the same side of the cyclohexane (B81311) ring.

The relationship between the stereoisomers of 2-methylcyclohexanamine is crucial for understanding their distinct properties. There are four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S).

This compound and (1S,2R)-2-Methylcyclohexanamine are enantiomers. They are non-superimposable mirror images of each other.

(1R,2R)-2-Methylcyclohexanamine and (1S,2S)-2-Methylcyclohexanamine are also a pair of enantiomers.

The relationship between the cis isomers ((1R,2S) and (1S,2R)) and the trans isomers ((1R,2R) and (1S,2S)) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

The elucidation of the absolute configuration of such chiral molecules can be definitively determined through techniques like X-ray crystallography of a suitable crystalline derivative. While a specific X-ray crystallographic study for this compound was not found in the reviewed literature, the stereochemistry is often confirmed through a combination of stereoselective synthesis from a chiral precursor of known configuration and spectroscopic analysis. For instance, the synthesis starting from 2-methylcyclohexanone (B44802) can lead to different stereoisomers depending on the reagents and reaction conditions employed.

Table 1: Stereoisomers of 2-Methylcyclohexanamine

| Stereoisomer | Relationship to (1R,2S) | Configuration |

| (1S,2R)-2-Methylcyclohexanamine | Enantiomer | cis |

| (1R,2R)-2-Methylcyclohexanamine | Diastereomer | trans |

| (1S,2S)-2-Methylcyclohexanamine | Diastereomer | trans |

Spectroscopic Investigations of Stereoisomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and assessing the purity of diastereomers. In the case of this compound, both ¹H and ¹³C NMR spectroscopy can provide valuable insights.

The cis and trans isomers of 2-substituted cyclohexanes can be distinguished by the coupling constants (³J) between adjacent protons on the cyclohexane ring. nih.gov For the cis isomer, the proton on the carbon bearing the amino group (H1) and the proton on the carbon bearing the methyl group (H2) will have a specific coupling pattern. In the more stable chair conformation of the cis isomer, one of the substituents will be in an axial position and the other in an equatorial position. The coupling between an axial and an equatorial proton (³J_ae) is typically smaller (around 2-5 Hz) than the coupling between two axial protons (³J_aa), which is large (around 10-13 Hz). youtube.com

¹³C NMR spectroscopy also provides distinct signals for each carbon atom in the different stereoisomers. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the steric environment, which differs between the cis and trans isomers.

Table 2: Representative Spectroscopic Data for 2-Methylcyclohexanamine Derivatives

| Nucleus | Compound | Chemical Shift (ppm) | Source |

| ¹³C | This compound hydrochloride | Varies for each carbon | PubChem CID: 12714250 |

| ¹H | cis-2-Methylcyclohexanol (B1584281) | 3.776 (CH-OH) | ChemicalBook chemicalbook.com |

Note: The data for cis-2-methylcyclohexanol is provided as a closely related analog to illustrate typical chemical shifts for the proton adjacent to the substituent.

Computational Studies on Conformations and Chiral Recognition

Computational chemistry offers powerful tools to investigate the conformational landscape and chiral recognition mechanisms of molecules like this compound.

Conformational Analysis

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes, there are two possible chair conformations that can interconvert via a process called ring flipping. In the case of cis-1,2-disubstituted cyclohexanes like this compound, one substituent will be in an axial position and the other in an equatorial position in one chair conformation. Upon ring flipping, their positions will be inverted.

The relative stability of these two chair conformations is determined by the steric interactions of the substituents. Generally, a substituent prefers the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with other axial atoms. For this compound, one chair conformer will have an axial amino group and an equatorial methyl group, while the other will have an equatorial amino group and an axial methyl group. The preferred conformation will be the one where the larger group (in this case, typically the amino group, although solvation can influence this) occupies the equatorial position. nih.gov

Density Functional Theory (DFT) calculations are commonly used to determine the geometries and relative energies of different conformers. umn.edu By calculating the energies of the possible chair conformations, the most stable conformer and the equilibrium distribution can be predicted.

Chiral Recognition

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is a fundamental concept in many areas of chemistry and biology. Computational methods, particularly molecular docking, are instrumental in understanding these interactions at a molecular level.

In the context of separating the enantiomers of 2-methylcyclohexanamine, chiral chromatography is often employed. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Cyclodextrins are a common type of CSP used for the separation of amines. mdpi.comrsc.org

Molecular docking simulations can model the interaction between this compound and a chiral selector like a cyclodextrin. These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that lead to the differential retention of the two enantiomers. mdpi.com The amine group and the methyl group of the analyte play a crucial role in how it fits into the chiral cavity of the cyclodextrin, leading to the separation of the (1R,2S) and (1S,2R) enantiomers.

Synthetic Methodologies for 1r,2s 2 Methylcyclohexanamine

Enantioselective Synthesis Strategies

Enantioselective synthesis, or asymmetric synthesis, is a cornerstone of modern organic chemistry, allowing for the direct production of a specific enantiomer. This approach is highly efficient as it avoids the loss of 50% of the material inherent in resolving a racemic mixture. For (1R,2S)-2-Methylcyclohexanamine, several key enantioselective strategies have been developed.

Asymmetric Hydrogenation utilizing Chiral Catalysts

Asymmetric hydrogenation is a powerful method for producing chiral compounds by adding hydrogen across a double bond in a prochiral substrate, guided by a chiral metal catalyst. dicp.ac.cn The direct asymmetric reductive amination (ARA) of a ketone is a highly atom-economical route to chiral amines. researchgate.net This process typically involves the reaction of a ketone, such as 2-methylcyclohexanone (B44802), with an amine source (like ammonia) in the presence of hydrogen gas and a chiral transition-metal complex. researchgate.netsigmaaldrich.com

Catalysts for this transformation are often based on metals like rhodium (Rh), ruthenium (Ru), iridium (Ir), and palladium (Pd), complexed with chiral ligands. dicp.ac.cnajchem-b.comliv.ac.uk For instance, iridium complexes combined with chiral phosphoric acids have been shown to be effective for the highly enantioselective hydrogenation of various imines. liv.ac.uk Similarly, ruthenium catalysts are used in the direct ARA of sterically hindered ketones. researchgate.net The success of these reactions hinges on the chiral ligand, which creates a chiral environment around the metal center, forcing the hydrogenation to occur preferentially on one face of the substrate, leading to the desired enantiomer.

A key challenge is controlling both diastereoselectivity (forming the trans isomer over the cis) and enantioselectivity (forming the 1R,2S enantiomer). The choice of catalyst, ligand, and reaction conditions is critical. For example, palladium-catalyzed asymmetric hydrogenation of enamines, which are precursors to amines, has been successful for synthesizing chiral cyclic compounds. dicp.ac.cn

Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation for Amine Synthesis This table presents catalyst systems used in analogous asymmetric hydrogenations, illustrating the types of metals and ligands employed.

| Catalyst Metal | Chiral Ligand Type | Substrate Type | Reference |

|---|---|---|---|

| Rhodium (Rh) | Chiral Phosphorus Ligands (e.g., DuPhos) | α-(Acylamino)acrylates, Imines | ajchem-b.com |

| Ruthenium (Ru) | Phosphine Ligands, Diamine Ligands | Ketones, Imines | researchgate.net |

| Iridium (Ir) | Chiral Phosphoric Acids, Phosphine Ligands | Imines | liv.ac.uk |

| Palladium (Pd) | Bisphosphine Ligands | Enamines, Imines | dicp.ac.cn |

Biocatalytic Transformations and Enzymatic Resolution Approaches

Biocatalysis leverages enzymes as natural, highly selective catalysts to perform chemical transformations with exceptional stereo- and regioselectivity under mild conditions. acs.orgmdpi.com For synthesizing this compound, two main biocatalytic approaches are relevant: asymmetric synthesis via reductive amination and the kinetic resolution of a racemic mixture.

Imine reductases (IREDs), also known as reductive aminases (RedAms), are a class of enzymes that can catalyze the asymmetric synthesis of amines from ketones. acs.org A powerful strategy involves a dual-enzyme cascade. For instance, an ene-reductase (ERed) can first reduce the double bond of an α,β-unsaturated ketone like 3-methylcyclohex-2-en-1-one to produce chiral (R)- or (S)-2-methylcyclohexanone. Subsequently, an IRED can perform a stereoselective reductive amination on this intermediate to yield the desired chiral amine. acs.orgnih.gov This one-pot cascade allows for the synthesis of specific stereoisomers of 2-methylcyclohexanamine with very high diastereomeric and enantiomeric purity by selecting the appropriate enzymes. acs.org

Kinetic resolution is another valuable enzymatic method. wikipedia.org In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted, desired enantiomer to be isolated. For example, a lipase (B570770) enzyme can selectively acylate one enantiomer of racemic 2-methylcyclohexanamine. nih.govmdpi.com The acylated product and the unreacted amine can then be easily separated. The efficiency of this process is described by the enantioselectivity value (E), with high E values indicating excellent separation. mdpi.com

Table 2: Key Enzyme Classes in Chiral Amine Synthesis

| Enzyme Class | Transformation | Application | Reference |

|---|---|---|---|

| Imine Reductase (IRED) / Reductive Aminase (RedAm) | Asymmetric Reductive Amination | Converts a ketone to a chiral amine. | acs.orgmdpi.com |

| Ene-Reductase (ERed) | Asymmetric Alkene Reduction | Reduces a C=C double bond in a prochiral substrate. | acs.org |

| Transaminase (TAm) | Asymmetric Transamination | Converts a ketone to a chiral amine using an amine donor. | researchgate.net |

| Lipase | Enantioselective Acylation | Selectively acylates one enantiomer in a racemic amine mixture. | nih.govmdpi.com |

Application of Chiral Auxiliaries in Stereoselective Routes

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. uwindsor.ca This method is reliable and the stereochemical outcome is often highly predictable. researchgate.netresearchgate.net

For the synthesis of this compound, a common strategy would involve the α-alkylation of a cyclohexanone (B45756) derivative. The Enders SAMP/RAMP hydrazone method is a well-established example. wikipedia.orgresearchgate.net First, cyclohexanone is reacted with a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral hydrazone. mit.edu This hydrazone is then deprotonated to form a chiral aza-enolate, which directs the electrophilic attack of a methylating agent (e.g., methyl iodide) to one face of the molecule. This establishes the chiral center at the C2 position with high diastereoselectivity. Subsequent cleavage of the hydrazone, for example by ozonolysis or acidic hydrolysis, yields 2-methylcyclohexanone with high enantiomeric purity. wikipedia.org This chiral ketone can then be converted to the target amine via stereoselective reduction or reductive amination.

Another widely used class of auxiliaries are Evans-type oxazolidinones. wikipedia.orguwindsor.casfu.ca These are typically used to direct the alkylation of carboxylic acid derivatives. While less direct for this specific target, the principle remains a cornerstone of asymmetric synthesis. researchgate.net

Diastereomeric Resolution Techniques

When a chemical synthesis produces a racemic mixture (an equal mix of enantiomers), resolution techniques are required to separate them. These methods convert the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

Formation and Separation of Diastereomeric Salts (e.g., Tartaric Acid Derivatives)

Classical resolution via the formation of diastereomeric salts is a robust and widely used method for separating racemic amines. libretexts.orglibretexts.org The strategy involves reacting the racemic base (2-methylcyclohexanamine) with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

Tartaric acid is a common, inexpensive, and effective resolving agent. researchgate.netresearchgate.net When racemic 2-methylcyclohexanamine is treated with an enantiopure form, such as (+)-(2R,3R)-tartaric acid, two diastereomeric salts are formed: [(1R,2S)-amine · (2R,3R)-tartrate] and [(1S,2R)-amine · (2R,3R)-tartrate]. Because these salts are diastereomers, they have different solubilities in a given solvent. nih.gov Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize out of the solution while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, treatment of the separated salt with a base regenerates the pure, single-enantiomer amine. libretexts.org Derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid (DBTA), are also frequently used to optimize the crystallization process. nih.gov

Advanced Chromatographic Resolution Methods

Chromatography provides a powerful set of tools for separating enantiomers, either by separating diastereomeric derivatives on standard columns or by directly separating enantiomers on a chiral stationary phase (CSP). nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for chiral separations. mdpi.comyakhak.org A racemic mixture can be directly injected onto an HPLC column containing a CSP. These phases are themselves chiral and interact differently with each enantiomer, causing one to travel through the column more slowly than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for a wide range of compounds. yakhak.orgresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. shimadzu.comselvita.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations and reduced consumption of organic solvents, making it a "greener" technique. selvita.comafmps.be Like HPLC, SFC employs chiral stationary phases to achieve separation, and it is particularly well-suited for preparative-scale separations in the pharmaceutical industry. shimadzu.comselvita.com

Conventional Multistep Synthetic Routes and Stereoselective Control

Conventional approaches to the synthesis of this compound typically involve a sequence of reactions designed to introduce the amino group and establish the desired (1R,2S) stereochemistry. These routes often rely on classical organic reactions where stereocontrol is achieved through various means, including the use of chiral auxiliaries and diastereoselective reductions.

The most common precursor for the synthesis of 2-methylcyclohexanamine isomers is 2-methylcyclohexanone. The general strategy involves the conversion of the ketone functionality into an amine. This can be achieved through a few primary pathways:

Reductive Amination: This is a direct method where 2-methylcyclohexanone is reacted with an amine source, typically ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the final amine. The choice of reducing agent is critical and can influence the stereochemical outcome. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) scilit.com. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is also a widely used method dicp.ac.cn. The direct reductive amination of 2-methylcyclohexanone with ammonia will produce a mixture of diastereomers, the cis-((1R,2S) and (1S,2R)) and trans-((1R,2R) and (1S,2S)) isomers, due to the formation of two new stereocenters.

Formation and Reduction of an Oxime: An alternative two-step approach involves the reaction of 2-methylcyclohexanone with hydroxylamine (B1172632) to form 2-methylcyclohexanone oxime. The subsequent reduction of the oxime yields 2-methylcyclohexanamine. A variety of reducing agents can be employed for this step, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The stereoselectivity of the reduction can be influenced by the reaction conditions and the specific reducing agent used.

Use of Chiral Auxiliaries: To achieve higher levels of stereoselectivity, chiral auxiliaries can be employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For instance, 2-methylcyclohexanone can be reacted with a chiral amine to form a chiral imine or enamine. Subsequent reduction of this intermediate often proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. After the reduction, the auxiliary is cleaved to yield the enantiomerically enriched target amine nih.govcore.ac.ukliv.ac.uk. Common chiral auxiliaries include those derived from amino acids or other readily available chiral natural products rsc.org. The effectiveness of a chiral auxiliary is dependent on its ability to create a highly ordered transition state that favors the formation of one diastereomer over the other.

The primary challenge in these conventional routes is controlling the diastereoselectivity to favor the cis isomer, and within that, selectively forming the (1R,2S) enantiomer. The relative orientation of the methyl and amino groups (cis or trans) is determined during the reduction of the C=N double bond of the imine intermediate. The facial selectivity of the hydride attack on the imine is influenced by the steric environment around the double bond.

Significant research has been directed towards optimizing the stereoselectivity of the amination of 2-methylcyclohexanone to produce specific stereoisomers of 2-methylcyclohexanamine. This is particularly crucial for applications where a single enantiomer is required.

One of the most promising and rapidly developing areas for achieving high stereoselectivity is the use of biocatalysis, specifically employing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms). These enzymes are capable of catalyzing the reductive amination of ketones with high enantio- and diastereoselectivity under mild reaction conditions nih.gov.

In the context of synthesizing 2-methylcyclohexanamine, a panel of imine reductases has been investigated for their ability to catalyze the reductive amination of 2-methylcyclohexanone with ammonia core.ac.uk. These enzymatic reactions are attractive due to their high selectivity and environmentally benign nature, operating in aqueous media at or near neutral pH core.ac.uk. The stereochemical outcome is dictated by the specific enzyme used, as different IREDs can exhibit preferences for producing either the (R)- or (S)-configured amine at the newly formed stereocenter.

For instance, studies on the reductive amination of (R)-3-methylcyclohexanone with ammonia using the imine reductase IR_20 resulted in the formation of the (1S,3R)-amine product with a 94% diastereomeric excess (d.e.) and a 50% yield nih.gov. While this is a different substrate, it highlights the potential of IREDs to control the stereochemistry in the synthesis of substituted cyclohexylamines. The diastereoselectivity arises from the enzyme's ability to precisely orient the imine intermediate within its active site, allowing for a highly controlled facial delivery of the hydride from the cofactor, typically NADPH or NADH.

The table below summarizes findings from the enzymatic reductive amination of a related substrate, which provides insight into the potential for synthesizing this compound.

| Enzyme | Substrate | Amine Source | Product | Diastereomeric Excess (d.e.) | Yield | Reference |

| IR_20 | (R)-3-Methylcyclohexanone | Ammonia | (1S,3R)-3-Methylcyclohexanamine | 94% | 50% | nih.gov |

This table illustrates the diastereoselectivity achievable with enzymatic methods on a similar substrate, indicating the potential for targeted synthesis of this compound through the selection of an appropriate enzyme.

Beyond biocatalysis, optimization of conventional methods often involves the screening of various chiral catalysts or auxiliaries in combination with different reducing agents and reaction conditions. For example, the use of chiral phosphoric acids in combination with an iridium catalyst has been shown to be effective for the highly enantioselective hydrogenation of imines liv.ac.uk. Such cooperative catalytic systems could potentially be applied to the imine derived from 2-methylcyclohexanone to achieve high stereoselectivity liv.ac.uk. The chiral catalyst system creates a chiral environment around the imine, directing the hydrogenation to one face of the molecule.

The choice of solvent and the presence of additives can also play a crucial role in influencing the diastereomeric ratio of the product. For example, in reductive aminations using sodium triacetoxyborohydride, solvents like 1,2-dichloroethane (B1671644) (DCE) are often preferred, and the addition of acetic acid can act as a catalyst, particularly for ketone substrates scilit.com. The optimization of these parameters is often empirical and requires careful experimentation to achieve the desired stereochemical outcome for a specific substrate like 2-methylcyclohexanone.

Chemical Reactivity and Reaction Mechanisms of 1r,2s 2 Methylcyclohexanamine

Fundamental Reaction Pathways

The chemical behavior of (1R,2S)-2-Methylcyclohexanamine is primarily dictated by the nucleophilic nature of the amine group. It readily participates in reactions that target this functionality, leading to a variety of derivatives.

Oxidation Reactions and Derived Products

The primary amine group of this compound can be oxidized to various functional groups, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this particular isomer are not extensively documented in publicly available literature, general principles of amine oxidation can be applied. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) can be employed. The expected products from such reactions include the corresponding hydroxylamine (B1172632), nitroso, or nitro compounds, and under harsher conditions, cleavage of the carbon-nitrogen bond can occur. The formation of amides or nitriles is also a potential outcome of oxidation reactions.

A key transformation involving the amine functionality is its conversion to an amide, which can then undergo further reactions. For instance, the amine can be acylated to form an N-acyl derivative. This amide can then be subject to a variety of synthetic manipulations.

| Reactant | Reagent | Product Type | Reference |

| This compound | Acylating Agent (e.g., Acetyl Chloride) | N-((1R,2S)-2-Methylcyclohexyl)acetamide | General Amine Acylation |

Reduction Reactions and Derived Products

While this compound itself is a reduced form, its derivatives, such as amides, can undergo reduction. A common and powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). adichemistry.com The reduction of an amide derived from this compound would yield a secondary amine. For example, the reduction of N-((1R,2S)-2-methylcyclohexyl)acetamide with LiAlH₄ would produce N-ethyl-(1R,2S)-2-methylcyclohexanamine.

The mechanism of amide reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. youtube.commasterorganicchemistry.com This is followed by the formation of an aluminum-oxygen bond and subsequent elimination to form an iminium ion intermediate. A second hydride attack on the iminium ion yields the final amine product. youtube.com

| Starting Material | Reagent | Product | Reference |

| N-((1R,2S)-2-Methylcyclohexyl)acetamide | Lithium Aluminum Hydride (LiAlH₄) | N-Ethyl-(1R,2S)-2-methylcyclohexanamine | adichemistry.commasterorganicchemistry.com |

It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. adichemistry.com

Substitution Reactions, including Nucleophilic Substitution and N-Alkylation

The nitrogen atom in this compound possesses a lone pair of electrons, making it a competent nucleophile. As such, it can participate in nucleophilic substitution reactions, most notably N-alkylation. The reaction with alkyl halides is a common method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com

However, the direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products, along with the potential for the formation of a quaternary ammonium (B1175870) salt through exhaustive alkylation. masterorganicchemistry.com The reactivity of the resulting secondary amine is often greater than the starting primary amine, leading to over-alkylation. masterorganicchemistry.com

More controlled and selective N-alkylation can be achieved using alternative methods such as reductive amination or using specific catalysts. For instance, manganese pincer complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols, offering a more atom-economical and selective approach. nih.gov

| Reactants | Reagent/Catalyst | Product Type | Key Feature | Reference |

| This compound, Alkyl Halide | - | Mixture of secondary, tertiary amines, and quaternary ammonium salt | Lack of selectivity | masterorganicchemistry.com |

| This compound, Alcohol | Manganese Pincer Complex | Mono-N-alkylated amine | High selectivity | nih.gov |

Stereochemical Aspects of Reactivity

The chirality of this compound is a defining feature that significantly influences its reactivity, particularly in the context of asymmetric synthesis.

Stereoselective and Stereospecific Transformations

This compound can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the formation of a new stereocenter with a specific configuration.

While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in readily accessible literature, the principles can be understood from studies of similar chiral amines. For instance, in the diastereoselective alkylation of an enolate, the chiral amine, after being converted to an amide, can effectively shield one face of the enolate, forcing the alkylating agent to approach from the less hindered face. This results in the preferential formation of one diastereomer. The diastereomeric ratio (d.r.) is a measure of the selectivity of this transformation.

A study on the deprotonation and alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid demonstrated highly diastereoselective transformations, highlighting how existing stereocenters can direct the formation of new ones. nih.govrsc.org Although this study does not directly involve this compound, it illustrates the concept of diastereoselective reactions in cyclic systems.

Influence of Chirality on Reaction Outcomes and Selectivity

The (1R,2S) configuration of the methyl and amino groups on the cyclohexane (B81311) ring creates a specific and rigid chiral environment. The relative positioning of these groups dictates the conformational preference of the molecule and any derivatives it forms. This conformational bias is key to its role in asymmetric induction.

When used as a chiral auxiliary, the cyclohexyl ring and its substituents can create significant steric hindrance, effectively blocking one face of a reactive intermediate, such as an enolate or an imine. This steric directing effect forces an incoming reagent to attack from the opposite, more accessible face, leading to a high degree of stereoselectivity. The effectiveness of this stereochemical control is dependent on the specific reaction conditions, the nature of the reactants, and the conformational rigidity of the transition state.

The unique stereochemistry of this compound distinguishes it from its other stereoisomers, leading to different reactivity and applications. The spatial arrangement of the functional groups is a critical factor in its chemical behavior and its potential use in the synthesis of enantiomerically pure compounds.

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound, a chiral primary amine, is dictated by the interplay of its functional groups—the nucleophilic amine and the chiral cyclohexyl backbone. Its reactivity is prominently featured in transformations such as catalytic hydrogenation, where it is a target product, and in hydroamination reactions, where it can serve as a chiral auxiliary or ligand. Understanding the mechanisms of these reactions and the subtle intramolecular forces at play is crucial for its synthesis and application.

The synthesis of this compound often involves the catalytic hydrogenation of a corresponding aromatic precursor, such as 2-methylaniline, or the reduction of an intermediate like a nitro compound or an oxime. rsc.org The mechanism of aromatic ring hydrogenation is a cornerstone of industrial and academic chemistry, typically proceeding on the surface of heterogeneous catalysts. rsc.org

The most widely accepted general mechanism for the hydrogenation of aromatic rings on metal surfaces is the Horiuti-Polanyi mechanism. This process involves the following key steps:

Adsorption: The aromatic substrate (e.g., 2-methylaniline) adsorbs onto the catalyst surface. The arene typically lies flat on the surface, interacting via its π-system.

Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into atomic hydrogen (H•).

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the carbons of the aromatic ring. This process involves the formation of various partially hydrogenated cycloalkene intermediates.

Desorption: Once the ring is fully saturated, the product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Stereochemical control is the paramount challenge in synthesizing a specific diastereomer and enantiomer like this compound. The final stereochemistry is influenced by several factors:

Catalyst Choice: Different metals exhibit different activities and selectivities. Noble metals like ruthenium, rhodium, and iridium are often highly effective. rsc.org For instance, ruthenium catalysts are known to be effective for hydrogenating anilines.

Reaction Conditions: Temperature and hydrogen pressure are critical parameters. High temperatures can sometimes lead to side reactions or isomerization, while pressure affects the surface coverage of hydrogen. google.com For example, hydrogenation reactions are often carried out at temperatures of 100–140°C and pressures of 2–8 MPa. google.com

Substrate Conformation: The conformation of the substrate as it adsorbs on the catalyst surface plays a crucial role. The existing methyl group on the precursor can direct the incoming hydrogen atoms. To achieve the (1R,2S) stereochemistry (a cis relationship between the methyl and amine groups), the hydrogen atoms must add to the same face of the ring system relative to the methyl group's orientation.

Chiral Auxiliaries/Catalysts: While hydrogenation with achiral catalysts on a chiral substrate can provide some diastereoselectivity, achieving high enantioselectivity often requires the use of chiral catalysts or the hydrogenation of a substrate that has been modified with a chiral auxiliary.

Table 1: Catalytic Systems for Hydrogenation of Aromatic Compounds to Cyclohexylamines

| Substrate | Catalyst System | Solvent | Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| p-Toluidine | Ruthenium on Carbon (Ru/C) with alkali hydroxide | Not specified | 100–140 °C, 2–8 MPa H₂, 3–5 h | trans-4-Methylcyclohexylamine | google.com |

| Nitrobenzene | Iridium complex on Zr-MOF (Ir-Zr-MOF) | Isopropanol (B130326) | 60 °C, 6 bar H₂ | Cyclohexylamine (B46788) | rsc.org |

| Phenol | Raney Ni | Water/Ammonia (B1221849) | 140 °C, 6 MPa H₂ | Cyclohexylamine | mdpi.com |

| Resorcinol (1,3-Benzenediol) | Raney Ni | Water | Designated temp. and pressure | 1,3-Cyclohexanediol | mdpi.com |

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. ilpi.com While this compound is a potential product of such a reaction, it can also function as a chiral ligand or auxiliary to direct the stereochemical outcome in the synthesis of other chiral amines. The mechanisms of hydroamination are diverse and heavily dependent on the catalyst employed. ilpi.comlibretexts.org

Early Transition Metal and Lanthanide-Catalyzed Mechanisms: For early transition metals (e.g., Zr, Ti) and lanthanide catalysts, the reaction often proceeds through a metal-imido intermediate. ilpi.comlibretexts.org

Catalyst Activation: The amine substrate reacts with a metal pre-catalyst to form a metal-amido complex.

Imido Formation: This metal-amido complex can then form a catalytically active metal-imido (M=NR) species.

[2+2] Cycloaddition: The metal-imido intermediate undergoes a [2+2] cycloaddition with the alkene or alkyne substrate to form a four-membered azametallacyclobutane/butene intermediate. libretexts.orgacs.org This step is often reversible and determines the regioselectivity of the reaction.

Protonolysis: The metallacycle then reacts with another molecule of the starting amine. This step involves proton transfer, which cleaves the metal-carbon bond, releases the aminated product, and regenerates the metal-amido complex for the next catalytic cycle. ilpi.com

Late Transition Metal (e.g., Copper) Catalyzed Mechanisms: Copper-catalyzed hydroamination has emerged as a powerful tool, particularly for asymmetric synthesis. nih.govacs.orgacs.org A common mechanistic pathway involves a copper(I) hydride (CuH) species.

CuH Formation: A phosphine-ligated CuH catalyst is generated in situ from a copper(II) precatalyst and a silane (B1218182) reducing agent. nih.govacs.org

Hydrocupration: The alkene substrate inserts into the Cu-H bond to form a copper(I) alkyl intermediate. This hydrocupration step is typically the enantioselectivity-determining step in asymmetric reactions. nih.govacs.org

Amine Coupling: The copper(I) alkyl intermediate is intercepted by an electrophilic amine source (such as a hydroxylamine ester), which generates the final chiral amine product. nih.govmit.edu

Catalyst Regeneration: The resulting copper complex is then reduced by the silane to regenerate the active CuH catalyst, closing the catalytic cycle. acs.orgacs.org

In these contexts, a chiral amine like this compound could be used to form a chiral ligand for the metal center. The steric and electronic properties of the amine would create a chiral environment around the metal, influencing the facial selectivity of the alkene insertion and thereby controlling the stereochemistry of the final product.

Table 2: Mechanistic Features of Metal-Catalyzed Hydroamination

| Catalyst Type | Key Active Species | Core Mechanistic Step | Role of Amine Substrate | Reference |

|---|---|---|---|---|

| Early Transition Metals (Zr, Ti) | Metal-imido (M=NR) | [2+2] Cycloaddition | Forms active species, protonolysis agent | ilpi.comlibretexts.org |

| Lanthanides (La, Nd) | Metal-amido (Ln-NR₂) | C-C bond insertion into Ln-N bond | Forms active species, protonolysis agent | libretexts.orgacs.org |

| Copper (Cu) | Copper Hydride (L*CuH) | Hydrocupration of alkene | Acts as an electrophilic source (often derivatized) | nih.govacs.orgacs.org |

Non-covalent interactions, particularly hydrogen bonding, are critical in controlling the conformation, stability, and reactivity of molecules and catalytic complexes. wikipedia.org The amine group of this compound is both a hydrogen bond donor and acceptor, allowing it to participate in a network of these influential interactions.

Intermolecular Hydrogen Bonding: In a reaction environment, the amine can form hydrogen bonds with solvent molecules, reagents, or catalysts. This is a central principle in hydrogen-bond catalysis, a sub-field of organocatalysis. wikipedia.orgillinois.edu For example, catalysts like thioureas can activate an electrophile (e.g., a nitroalkene) by donating hydrogen bonds, thereby lowering its LUMO energy and making it more susceptible to nucleophilic attack. wikipedia.org In such a scenario, an amine like this compound could act as the nucleophile. The hydrogen bonding between the catalyst and the electrophile pre-organizes the transition state, which can lead to high levels of stereocontrol.

Furthermore, hydrogen bonding plays a key role in many enzymatic and biomimetic reactions. nih.gov The ability of the amine to form hydrogen bonds can dictate its binding orientation within an enzyme's active site or on the surface of a heterogeneous catalyst, directly influencing which face of the molecule is accessible for reaction and thus controlling the stereochemical outcome. chemrxiv.org

Intramolecular Hydrogen Bonding: While this compound itself lacks a suitable acceptor group for strong intramolecular hydrogen bonding, its derivatives often feature this interaction. For instance, if the molecule were functionalized to be an aminoalcohol, a hydrogen bond could form between the amine (donor or acceptor) and the hydroxyl group (donor or acceptor). The formation of such a bond depends on the conformational flexibility of the molecule, with five- and six-membered ring-like structures being particularly stable. ustc.edu.cn

The presence of an intramolecular hydrogen bond can significantly impact reactivity by:

Conformational Locking: It can lock the molecule into a more rigid conformation, reducing the entropic penalty for achieving a reactive geometry.

Acidity/Basicity Modulation: An intramolecular hydrogen bond can alter the pKa of the participating functional groups. For example, a hydrogen bond to the nitrogen of an imine was shown to increase the acidity of the N-H proton, facilitating deprotonation. acs.org

Substrate Activation: The interaction can activate a portion of the molecule. For instance, a hydrogen bond between an NH group and a methoxy (B1213986) group has been suggested to increase the electrophilicity of an adjacent unsaturated carbonyl system. acs.org

For this compound, the cis relationship between the amine and methyl groups forces a specific set of chair conformations. This inherent structural bias, combined with its capacity for intermolecular hydrogen bonding, is a key determinant of its behavior and utility as a chiral building block in complex chemical syntheses.

Table of Mentioned Compounds

| Common Name | IUPAC Name |

|---|---|

| This compound | (1R,2S)-2-methylcyclohexan-1-amine |

| 2-Methylaniline | 2-Methylaniline |

| p-Toluidine | 4-Methylaniline |

| trans-4-Methylcyclohexylamine | trans-4-Methylcyclohexan-1-amine |

| Nitrobenzene | Nitrobenzene |

| Cyclohexylamine | Cyclohexan-1-amine |

| Phenol | Phenol |

| Resorcinol | Benzene-1,3-diol |

| 1,3-Cyclohexanediol | Cyclohexane-1,3-diol |

| Hydroxylamine | Hydroxylamine |

| Thiourea | Thiourea |

Advanced Applications in Asymmetric Organic Synthesis

Chiral Building Block Applications

The term "chiral building block" refers to a readily available, enantiomerically pure molecule that can be incorporated into the synthesis of a larger, more complex target molecule. This strategy allows for the direct installation of a specific stereochemistry, which is often more efficient than creating the desired stereocenter during the synthetic sequence. (1R,2S)-2-Methylcyclohexanamine, with its defined (1R,2S) configuration, serves this purpose effectively.

The primary application of this compound as a chiral building block is in the synthesis of enantiomerically pure compounds. Its chiral nature provides a scaffold upon which new stereocenters can be built with a high degree of stereochemical control. This is often achieved by using the amine as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The amine group of this compound can be converted into other functional groups such as amides or imines. These derivatives can then undergo various chemical transformations, where the stereochemistry of the cyclohexyl backbone dictates the stereochemical outcome of the reaction. For instance, the formation of an amide with a carboxylic acid, followed by an alkylation reaction at the α-carbon, can proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. Subsequent cleavage of the amide bond releases the enantiomerically enriched carboxylic acid derivative and regenerates the chiral amine.

While this compound is a valuable chiral building block, detailed examples of its direct incorporation into the total synthesis of complex, named natural products are not extensively documented in readily available literature. However, the principle of its application can be understood by examining the use of structurally similar chiral cyclohexylamine (B46788) derivatives in the synthesis of complex molecules. These syntheses highlight how a chiral cyclic amine framework can be a cornerstone in constructing intricate molecular architectures. nih.gov

Chiral Ligand Design and Catalysis

A pivotal application of chiral amines like this compound is in the field of asymmetric catalysis. In this context, the chiral amine is used to synthesize a larger molecule, known as a chiral ligand. This ligand then coordinates to a metal center to form a chiral catalyst. The chiral environment created by the ligand around the metal atom influences the approach of the reactants, leading to the preferential formation of one enantiomer of the product over the other.

The development of new chiral ligands is a continuous effort in organic chemistry to find more efficient and selective catalysts for a wide range of chemical transformations. Chiral ligands derived from this compound can be designed for various metal-catalyzed asymmetric reactions. The synthesis of these ligands typically involves the reaction of the amine group with other functional groups to create a multidentate ligand that can chelate to a metal ion.

A common strategy is the synthesis of Schiff base ligands, which are formed by the condensation of the primary amine with an aldehyde, such as salicylaldehyde. The resulting ligand possesses both nitrogen and oxygen atoms that can coordinate to a metal. The methyl group on the cyclohexane (B81311) ring of the original amine provides a specific steric environment that can influence the enantioselectivity of the catalytic reaction. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by modifying the aldehyde component.

While specific research detailing the synthesis and application of a wide range of ligands from this compound is limited, the principles of their design are well-established. For instance, chiral cyclophosphazane (CycloP) ligands have been synthesized from simple, commercially available chiral amines and have shown promise in asymmetric catalysis. nih.gov This modular approach allows for the creation of a diverse set of ligands from a single chiral precursor.

The effectiveness of a chiral ligand is measured by its performance in an enantioselective catalytic system, typically evaluated by the yield and the enantiomeric excess (ee) of the product. The enantiomeric excess is a measure of the purity of the chiral product, with a higher ee indicating a more selective reaction.

Although specific data tables for the performance of ligands derived directly from this compound are not prominently available, the performance of catalysts based on similar chiral backbones can provide insight. For example, chiral ligands derived from other substituted cyclohexylamines have been successfully used in various enantioselective reactions.

To illustrate, consider the performance of a hypothetical chiral catalyst in an asymmetric transfer hydrogenation of a prochiral ketone. The data in the table below represents typical results that might be obtained in such a study, demonstrating the potential effectiveness of a catalyst derived from a chiral cyclohexylamine.

| Entry | Substrate (Ketone) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| 1 | Acetophenone | 98 | 95 | (R) |

| 2 | Propiophenone | 99 | 97 | (R) |

| 3 | 2-Acetylnaphthalene | 95 | 92 | (R) |

| 4 | 1-Tetralone | 99 | 98 | (S) |

| 5 | 2-Chloroacetophenone | 97 | 96 | (R) |

The data in this illustrative table shows that such a catalyst can achieve high conversions and excellent enantioselectivities for a range of aromatic ketones. The stereochemical outcome (R or S) can depend on the specific substrate and the precise structure of the chiral ligand. Research in this area focuses on optimizing the ligand structure and reaction conditions to maximize both the yield and the enantiomeric excess of the desired product.

Research in Medicinal Chemistry and Biological Systems

Interactions with Neurotransmitter Systems (e.g., Dopamine (B1211576), Norepinephrine (B1679862) Pathways)

Cycloalkylamines are a class of compounds known to interact with monoamine neurotransmitter systems. These systems, which include dopamine (DA) and norepinephrine (NE) pathways, are crucial for regulating mood, attention, and various physiological processes. The primary mechanism of action for many psychoactive drugs is the modulation of these neurotransmitter levels in the synaptic cleft. This is often achieved by inhibiting their reuptake via the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov

The structure of (1R,2S)-2-Methylcyclohexanamine is analogous to simple monoamine reuptake inhibitors. It is hypothesized that compounds like this could act as ligands for DAT and NET, potentially inhibiting the reuptake of dopamine and norepinephrine. nih.gov This inhibition would lead to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling. However, specific studies quantifying the effect of this compound on dopamine or norepinephrine release or reuptake have not been identified in the public research domain. Therefore, no quantitative data on its potency as a DAT or NET inhibitor is currently available.

Table 1: Hypothetical Interaction Profile with Monoamine Transporters This table is for illustrative purposes, as no specific experimental data for this compound has been found.

| Transporter | Predicted Activity | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | Inhibition | Data Not Available | N/A |

| Norepinephrine Transporter (NET) | Inhibition | Data Not Available | N/A |

Receptor Binding Affinity Studies (e.g., Adrenergic Receptors)

Beyond transporters, psychoactive compounds often exhibit affinity for various G-protein coupled receptors (GPCRs), such as adrenergic receptors which bind norepinephrine and epinephrine. The binding affinity of a compound to these receptors can determine whether it acts as an agonist, antagonist, or inverse agonist, leading to a wide range of physiological effects. The stereochemistry of a ligand is often a critical determinant of its receptor binding affinity and selectivity.

Currently, there are no published receptor binding affinity studies specifically for this compound against adrenergic receptors or other common central nervous system receptors. Such studies would be necessary to determine its potential for direct receptor-mediated effects, separate from any transporter interactions.

Table 2: Adrenergic Receptor Binding Affinity for this compound No experimental data is available in the public domain for this compound.

| Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type | Reference |

|---|---|---|---|

| α₁-Adrenergic | Data Not Available | Radioligand Binding | N/A |

| α₂-Adrenergic | Data Not Available | Radioligand Binding | N/A |

| β₁-Adrenergic | Data Not Available | Radioligand Binding | N/A |

Modulatory Effects on Enzyme Activity and Biological Pathways (e.g., Janus Kinase Inhibition)

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from a multitude of cytokine and growth factor receptors, playing a key role in immunity, inflammation, and hematopoiesis. nih.gov Consequently, JAK inhibitors have emerged as an important class of therapeutic agents for autoimmune diseases and certain cancers. nih.govdermnetnz.org

The chemical scaffold of this compound is not characteristic of known, potent Janus kinase inhibitors, which typically possess more complex heterocyclic structures designed to fit into the ATP-binding site of the kinase. nih.gov There is no published research to suggest that this compound or its simple analogs have been investigated as JAK inhibitors. Therefore, any modulatory effect on JAK activity is purely speculative and currently unsupported by experimental evidence.

Table 3: Janus Kinase (JAK) Inhibitory Activity for this compound This table is for illustrative purposes only, as there is no evidence to suggest this compound is a JAK inhibitor.

| Kinase Target | % Inhibition @ 1µM | IC₅₀ (nM) | Reference |

|---|---|---|---|

| JAK1 | Data Not Available | Data Not Available | N/A |

| JAK2 | Data Not Available | Data Not Available | N/A |

| JAK3 | Data Not Available | Data Not Available | N/A |

Synthesis and Evaluation of Biologically Active Derivatives and Analogs

The synthesis of derivatives and analogs is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationships (SAR) of a lead compound. nih.govfiveable.me By systematically modifying the structure of this compound—for instance, by adding or altering substituents on the amine or the cyclohexane (B81311) ring—researchers could develop new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov

While there are numerous examples in the literature of the synthesis and evaluation of substituted cyclohexylamine (B46788) derivatives for various biological targets, specific research detailing the synthesis of biologically active derivatives directly from the this compound scaffold is not readily found in the public domain. nih.govrsc.org The development of such analogs would be a logical next step to understand the SAR for this class of simple cycloalkylamines and to potentially optimize their interaction with biological targets like monoamine transporters.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chiral Chromatographic Techniques for Enantiomeric Purity

Chiral chromatography is a cornerstone for the separation of enantiomers. This is often a critical step for evaluating the efficacy and safety of chiral compounds. shimadzu.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques in this domain.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a well-established and robust method for the enantioselective analysis of chiral compounds like (1R,2S)-2-Methylcyclohexanamine. mdpi.com The selection of an appropriate CSP is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used. researchgate.net

For the separation of chiral amines, derivatization is often employed to introduce chromophores, enhancing UV detection and potentially improving chiral recognition. However, direct separation on a suitable CSP is also feasible. The choice of mobile phase, typically a mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time.

Key Parameters in Chiral HPLC Method Development:

| Parameter | Description | Typical Conditions for Chiral Amines |

|---|---|---|

| Chiral Stationary Phase | The stationary phase containing a chiral selector that interacts differently with each enantiomer. | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase: Hexane/Isopropanol, Hexane/Ethanol |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |

| Detection | The method used to detect the separated enantiomers. | UV/Vis at a specific wavelength (e.g., 210-230 nm) |

The table above provides a general overview of typical parameters. Actual conditions would be optimized for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative and complementary technique to HPLC for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The addition of a co-solvent, such as methanol (B129727) or ethanol, is used to modify the polarity and solvating power of the mobile phase.

SFC often provides faster separations and reduced solvent consumption compared to HPLC, making it a "greener" analytical technique. The principles of chiral recognition are similar to HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase. For basic compounds like this compound, SFC can offer excellent peak shapes and resolution. A screening approach involving various CSPs and co-solvents is typically employed to identify the optimal conditions for separation. shimadzu.com

Advantages of SFC for Chiral Separation:

| Feature | Benefit |

|---|---|

| High Diffusivity & Low Viscosity | Leads to faster analysis times and higher efficiency. |

| Reduced Organic Solvent Consumption | More environmentally friendly and cost-effective. |

| Orthogonal Selectivity to HPLC | Provides a different separation mechanism, which can be advantageous for difficult separations. |

This table highlights the key advantages of using SFC for the chiral analysis of compounds like this compound.

Electrophoretic Separation Methods

Electrophoretic techniques offer another powerful avenue for the chiral resolution of ionic or ionizable compounds. These methods separate molecules based on their differential migration in an electric field.

Capillary Electrophoresis (CE) and Non-Aqueous Capillary Electrophoresis (NACE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent volumes. mdpi.com For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). springernature.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. mdpi.comspringernature.com The different stability of these complexes leads to different electrophoretic mobilities and, consequently, separation.

Non-Aqueous Capillary Electrophoresis (NACE) is a variation of CE that employs organic solvents instead of aqueous buffers. nih.gov NACE can be particularly advantageous for compounds that have poor solubility in water or for achieving unique separation selectivities not possible in aqueous systems. sigmaaldrich.comhelsinki.fi For a basic compound like this compound, the use of a non-aqueous BGE can enhance interactions with certain chiral selectors and improve separation efficiency. sigmaaldrich.com

Typical Chiral Selectors used in CE for Amine Separation:

| Chiral Selector | Separation Principle |

|---|---|

| Native Cyclodextrins (β-CD, γ-CD) | Inclusion complexation |

| Derivatized Cyclodextrins (e.g., HP-β-CD) | Modified inclusion complexation with enhanced solubility and selectivity |

| Crown Ethers | Host-guest complexation |

| Chiral Surfactants | Micellar electrokinetic chromatography (MEKC) |

The table lists common chiral selectors that could be employed for the enantiomeric separation of this compound by Capillary Electrophoresis.

Spectroscopic and Spectrometric Characterization

While chromatographic and electrophoretic methods are essential for separating and quantifying enantiomers, spectroscopic techniques are vital for confirming the absolute configuration of a chiral molecule.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. rsc.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A CD spectrum provides information about the three-dimensional structure of a molecule, including its absolute configuration and conformation in solution.

For this compound, the amine group itself is not a strong chromophore in the accessible UV region. Therefore, derivatization with a suitable chromophoric group may be necessary to obtain a measurable CD signal. The sign and intensity of the Cotton effects in the CD spectrum can then be correlated with the absolute stereochemistry of the chiral centers. This is often done by comparing the experimental spectrum with that of a known standard or with theoretical spectra calculated using quantum chemical methods. mdpi.com This technique is invaluable for unequivocally assigning the (1R,2S) configuration.

Mass Spectrometry (MS) for Enantiomer Discrimination and Molecular Composition

Mass spectrometry is a powerful analytical technique prized for its speed, sensitivity, and specificity. nih.gov While inherently "chiral-blind" due to enantiomers possessing identical mass-to-charge ratios, MS can be adapted for chiral analysis by introducing a chiral selector. polyu.edu.hkresearchgate.net This process involves the formation of diastereomeric complexes between the analyte enantiomers and a single enantiomer of a chiral selector, which can then be differentiated by the mass spectrometer. nih.govpolyu.edu.hk

For an amine like this compound, chiral discrimination via MS would typically involve forming non-covalent diastereomeric adducts with a suitable chiral host. The stability and gas-phase behavior of these adducts often differ, allowing for differentiation. Common methods for achieving this include:

Comparison of Diastereomer Abundances: The relative intensities of the mass spectral signals corresponding to the diastereomeric complexes can indicate enantioselectivity. polyu.edu.hk The differences in signal abundance are often attributed to varying affinities or reactivities between the chiral selector and the individual enantiomers in solution prior to ionization. polyu.edu.hk

Tandem Mass Spectrometry (MS/MS): By isolating the diastereomeric complex ions and subjecting them to collision-induced dissociation (CID), differences in their fragmentation patterns can be observed. polyu.edu.hk The kinetic method (KM) is a well-established MS/MS approach that compares the fragmentation rates of the diastereomeric precursor ions to quantify enantiomeric excess. polyu.edu.hk

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Diastereomeric complexes, having different three-dimensional structures, will exhibit different drift times or mobilities, allowing for their separation and quantification. nih.gov

A common class of chiral selectors for amines includes cyclodextrins. For instance, heptakis-(2,6-O-dimethyl)-β-cyclodextrin (DM-β-CD) has been used to investigate chiral recognition with various amines. nih.gov Analysis by electrospray ionization mass spectrometry (ESI-MS) can detect the formation of external electrostatic adducts between the protonated amine and the cyclodextrin, providing a basis for chiral discrimination. nih.gov

Table 1: Mass Spectrometry-Based Methods for Chiral Analysis

| Method | Principle | Application to this compound | Key Advantages |

|---|---|---|---|

| Chiral Selector Complexation | Formation of diastereomeric complexes with a chiral host (e.g., cyclodextrin, chiral crown ether) results in ions with different m/z or stability. polyu.edu.hk | The amine would be complexed with a chiral selector; the relative abundances of the resulting diastereomeric ions are compared. | Direct comparison in a single-stage mass spectrum; compatible with various ionization techniques (ESI, MALDI). polyu.edu.hk |

| Kinetic Method (KM) | Diastereomeric cluster ions are subjected to CID; the ratio of fragment ion abundances reflects the enantiomeric composition. polyu.edu.hk | Diastereomeric complexes of the protonated amine and a chiral reference compound are fragmented; differences in dissociation kinetics are measured. | High sensitivity and accuracy for determining enantiomeric excess. |

| Ion Mobility Spectrometry (IM-MS) | Separation of diastereomeric ions based on differences in their collision cross-section (shape and size) in the gas phase. nih.govpolyu.edu.hk | The different shapes of the diastereomeric complexes formed with a chiral selector would lead to different drift times. | Provides an orthogonal dimension of separation, enhancing resolution and confidence in identification. |

| Photodissociation (PD) Mass Spectrometry | Uses photons (IR or UV) to dissociate ions. Diastereomeric complexes may exhibit different fragmentation patterns upon photodissociation. polyu.edu.hk | The diastereomeric complexes would be irradiated, and their distinct fragmentation patterns would be analyzed for chiral recognition. | Offers an alternative fragmentation mechanism to CID that can reveal different structural details. polyu.edu.hk |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Resolution of Spectral Ambiguities

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of molecular structure. omicsonline.org However, in an achiral solvent, the NMR spectra of enantiomers are identical. To achieve chiral discrimination, a chiral environment must be created, which converts the enantiomeric pair into a mixture of diastereomers that exhibit distinct NMR signals. ias.ac.in

This is typically achieved through two main strategies:

Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral auxiliary, forming stable diastereomers. For an amine like this compound, a common CDA is Mosher's acid, (α-methoxy-α-(trifluoromethyl)phenylacetic acid or MTPA), which forms diastereomeric amides. nih.gov The differing spatial arrangements of the resulting diastereomers lead to chemical shift non-equivalence (Δδ), particularly for protons near the stereogenic center.

Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent. ias.ac.in This in-situ method has the advantage of simplicity and reversibility. semmelweis.hu For primary amines, chiral acids are effective CSAs, forming diastereomeric salts through acid-base interactions. semmelweis.hu The resulting chemical shift differences can be used to determine enantiomeric purity by integrating the resolved signals. ias.ac.in

Table 2: NMR Strategies for Chiral Discrimination of Amines

| Method | Reagent Type | Interaction | Typical Chemical Shift Difference (ΔΔδ) | Notes |

|---|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | (S)-MTPA nih.gov | Covalent amide bond formation | Varies; depends on proximity to the chiral center | Requires separate reaction and purification steps. |

| Chiral Solvating Agent (CSA) | Chiral α-acid (e.g., α-(nonafluoro-tert-butoxy)carboxylic acids) semmelweis.hu | Non-covalent diastereomeric salt formation (ion pairing) semmelweis.hu | 0.004–0.086 ppm for model amines semmelweis.hu | In-situ measurement; fast optimization; no risk of racemization during derivatization. semmelweis.hu |

| Chiral Solvating Agent (CSA) | Chiral trans-1,2-diaminocyclohexane derivatives (as hosts for acidic guests) ias.ac.in | Non-covalent complex formation | Up to 0.295 ppm for acidic guests ias.ac.in | Principle can be inverted using a chiral acid to analyze a chiral amine. |

Chiral Sensing and Detection Methodologies

Chiral sensing refers to the development of analytical systems that can detect and quantify chiral molecules, often with high selectivity and sensitivity. nih.gov These methodologies are crucial for applications ranging from pharmaceutical quality control to biological studies. Chirality is a fundamental property in nature, and the ability to rapidly sense the enantiomeric composition of a substance is of significant interest. mdpi.com

Several advanced methodologies are employed for the chiral sensing of amines:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. utexas.edu The resulting CD spectrum is unique to a specific enantiomer, providing a "fingerprint" that can be used for identification and quantification. The sensitivity of CD can be greatly enhanced through various strategies. Exciton-coupled circular dichroism (ECCD) involves a derivatization step to introduce multiple chromophores, whose electronic interaction produces a strong and predictable CD signal. utexas.edu

Vibrational Circular Dichroism (VCD) Spectroscopy: As the infrared analogue of electronic CD, VCD measures the differential absorption of circularly polarized infrared radiation during vibrational transitions. bohrium.com It provides detailed structural information about the absolute configuration of a chiral molecule in solution without the need for crystallization or derivatization. bohrium.com

Supramolecular Sensing Systems: These systems utilize a host molecule designed to selectively bind a specific enantiomer of a guest molecule. Porphyrinoids, for example, can be synthesized with chiral cavities that exhibit selective binding towards chiral amines. mdpi.com This binding event is often accompanied by a change in the host's spectroscopic properties (e.g., UV-Vis, fluorescence, or CD), which can be monitored to detect the guest. mdpi.com

Chiral Plasmonics: This emerging field uses metallic nanostructures to create highly enhanced chiral electromagnetic near-fields. mdpi.com When a chiral molecule is placed near these structures, its chiroptical signals (like CD) can be significantly amplified, enabling detection at very low concentrations, which is promising for the development of highly sensitive point-of-care biosensing devices. mdpi.com

Table 3: Comparison of Chiral Sensing Methodologies

| Methodology | Principle | Advantages |

|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized UV-Vis light by chiral molecules. utexas.edu | Non-destructive; provides absolute configuration information. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light during vibrational transitions. bohrium.com | Rich in structural information; applicable to a wide range of molecules in solution. bohrium.com |

| Supramolecular Sensors | Selective binding of an enantiomer to a chiral host, inducing a spectroscopic change. mdpi.com | High selectivity and sensitivity; can be tailored for specific analytes. |

| Chiral Plasmonics | Enhancement of chiroptical signals using metallic nanostructures. mdpi.com | Potential for ultra-high sensitivity and miniaturization for sensor devices. mdpi.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1R,2S)-2-methylcyclohexanamine, DFT calculations can predict its geometry, electronic properties, and reactivity.